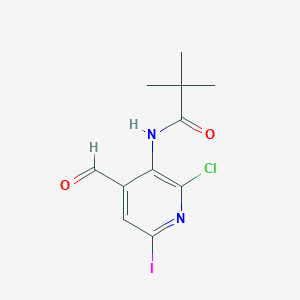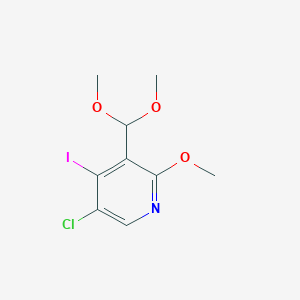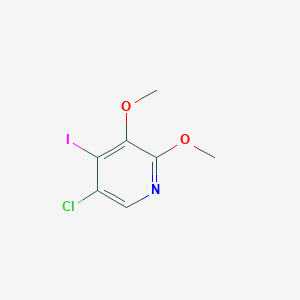
6-Fluoro-5-metilpiridina-3-carboxilato de metilo
Descripción general
Descripción
Methyl 6-fluoro-5-methylpyridine-3-carboxylate is a fluorinated pyridine derivative with a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Esterification: The synthesis of methyl 6-fluoro-5-methylpyridine-3-carboxylate typically involves halogenation of the corresponding pyridine derivative followed by esterification. For example, starting with 5-methylpyridine-3-carboxylate, a fluorination reaction can introduce the fluorine atom at the 6-position.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the fluorine atom. This involves the use of boronic acids or boron reagents in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and esterification processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: Methyl 6-fluoro-5-methylpyridine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to a carboxylic acid or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Carboxylic acids and alcohols.
Substitution Products: Amides, ethers, and other substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-fluoro-5-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its fluorine atom can enhance the biological activity of pharmaceuticals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is explored for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of ligands for the retinoid x receptor (rxr) . RXR is a type of nuclear receptor that is activated by the binding of certain ligands. It plays a crucial role in the regulation of gene expression, cellular growth, and differentiation .
Mode of Action
It can be inferred from the related compounds that it may interact with its targets (like rxr) by binding to them, thereby modulating their activity .
Biochemical Pathways
RXR is involved in several biological processes, including lipid metabolism, insulin signaling, and inflammation .
Result of Action
If it acts as a ligand for rxr, it could potentially modulate the activity of this receptor and thereby influence the cellular processes regulated by rxr .
Comparación Con Compuestos Similares
Methyl 5-fluoro-6-methylpyridine-3-carboxylate: Similar structure but with the positions of fluorine and methyl groups reversed.
Methyl 6-fluoro-3-methylpyridine-5-carboxylate: Different positions of the fluorine and methyl groups on the pyridine ring.
Uniqueness: Methyl 6-fluoro-5-methylpyridine-3-carboxylate is unique due to its specific arrangement of fluorine and methyl groups, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
methyl 6-fluoro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCBYUWDBOVTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697536 | |
| Record name | Methyl 6-fluoro-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211122-38-2 | |
| Record name | Methyl 6-fluoro-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)

![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)


![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)



